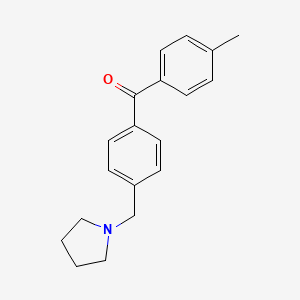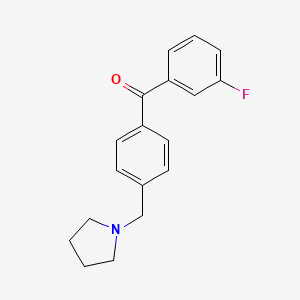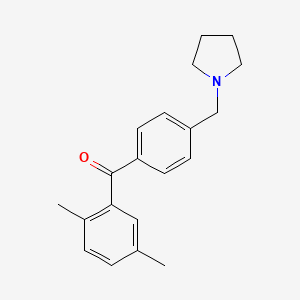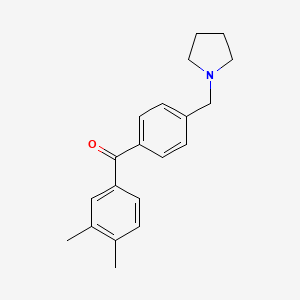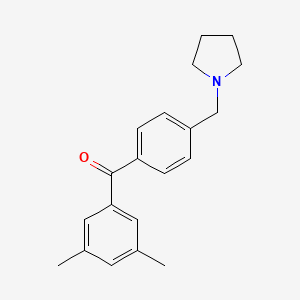![molecular formula C10H8ClNO2S B1359542 (4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one CAS No. 1142199-93-6](/img/structure/B1359542.png)
(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one” is a product used for proteomics research . It has a molecular formula of C10H8ClNO2S .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 241.69 g/mol. Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis and Catalysis
Isoxazole-5(4H)-ones, including derivatives similar to the specified compound, are synthesized through a multicomponent reaction involving β-ketoester, hydroxylamine, and aromatic aldehydes. This process can be catalyzed by various agents and conducted under different conditions, including photochemical methods and continuous flow systems, to enhance efficiency and yield. Such synthetic approaches are crucial for generating compounds with potential larvicidal activities against pests like Aedes aegypti, showcasing their applicability in developing environmentally friendly pest control solutions (Sampaio et al., 2023).
Biological Activities and Applications
The biological activities of isoxazole-5(4H)-one derivatives have been a significant area of research, with studies exploring their potential as larvicides, anticancer agents, and electrochemical behavior modifiers. For instance, certain derivatives have demonstrated larvicidal activity against Aedes aegypti, suggesting their potential in mosquito control strategies. Moreover, the anticancer evaluations of these compounds against lung cancer cells have shown promising results, indicating their applicability in developing new therapeutic agents (Badiger et al., 2022).
Computational and Spectroscopic Studies
Computational and spectroscopic studies on isoxazole-5(4H)-one derivatives, including structural and vibrational analyses using techniques like density functional theory (DFT), provide insights into their stability, reactivity, and electronic properties. Such studies are pivotal for understanding the molecular basis of the observed biological activities and for guiding the design of new compounds with enhanced efficacy and specificity (Kiyani et al., 2015).
Green Chemistry and Sustainable Synthesis
The emphasis on green chemistry principles in the synthesis of isoxazole-5(4H)-one derivatives highlights the scientific community's commitment to environmental sustainability. Techniques involving water as a solvent, recyclable catalysts, and energy-efficient methods like ultrasound-assisted synthesis are explored to minimize the environmental footprint of chemical synthesis processes. Such approaches not only align with sustainable development goals but also offer practical advantages in terms of operational simplicity and cost-effectiveness (Mosallanezhad & Kiyani, 2019).
Orientations Futures
Propriétés
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-6-2-3-7(15-6)4-8-9(5-11)12-14-10(8)13/h2-4H,5H2,1H3/b8-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFMHXQCTYIMNC-XBXARRHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C2C(=NOC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/2\C(=NOC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

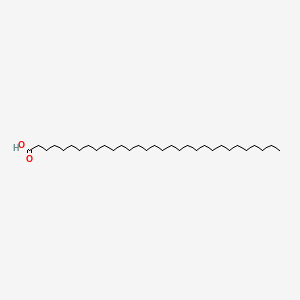

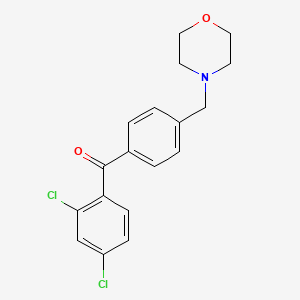
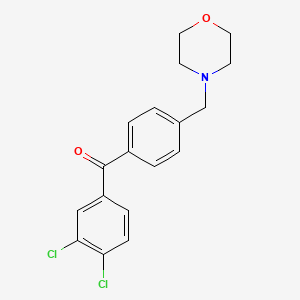
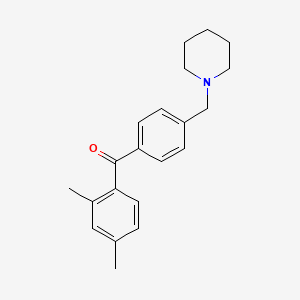
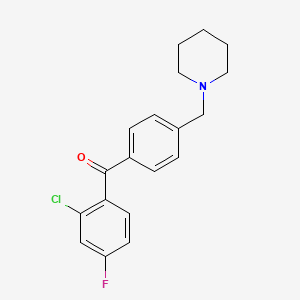
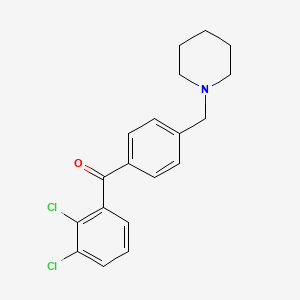
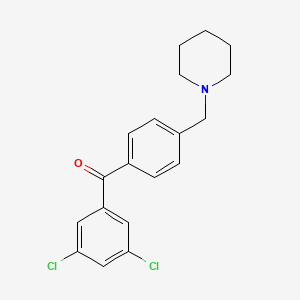
![Ethyl 8-oxo-8-[4-(piperidinomethyl)phenyl]octanoate](/img/structure/B1359474.png)
